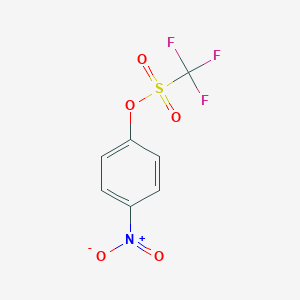

4-Nitrophenyl trifluoromethanesulfonate

Description

The exact mass of the compound 4-Nitrophenyl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitrophenyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO5S/c8-7(9,10)17(14,15)16-6-3-1-5(2-4-6)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTIXHNCNLKURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338553 | |

| Record name | 4-Nitrophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-80-3 | |

| Record name | 4-Nitrophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of 4-Nitrophenyl Trifluoromethanesulfonate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenyl trifluoromethanesulfonate (4-NpTf), also known as 4-nitrophenyl triflate, has emerged as a powerful and versatile reagent in organic synthesis. Its primary utility lies in its efficacy as a triflating agent for the synthesis of aryl triflates from phenols under mild conditions. These resulting aryl triflates are valuable intermediates, serving as versatile coupling partners in a myriad of palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth overview of the core applications of 4-NpTf, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its use in research and development.

Introduction to 4-Nitrophenyl Trifluoromethanesulfonate

4-Nitrophenyl trifluoromethanesulfonate is a crystalline solid that is stable and non-hygroscopic, making it a convenient reagent for laboratory use.[1][2] The presence of the electron-withdrawing nitro group on the phenyl ring enhances the leaving group ability of the 4-nitrophenoxide, facilitating the transfer of the trifluoromethanesulfonyl (triflyl) group to a nucleophile. This reactivity makes it an excellent reagent for the triflation of phenols.[1][2]

The resulting aryl triflates are highly valued in organic synthesis due to the excellent leaving group ability of the triflate group (CF₃SO₃⁻). This property allows for their participation in a wide range of transition-metal-catalyzed cross-coupling reactions, providing access to complex molecular architectures that are often found in pharmaceuticals and functional materials.[3][4][5]

Core Applications in Organic Synthesis

The primary applications of 4-nitrophenyl trifluoromethanesulfonate in organic synthesis can be categorized into two main areas:

-

Synthesis of Aryl Triflates: As a potent triflating agent for the conversion of phenols to aryl triflates.

-

Palladium-Catalyzed Cross-Coupling Reactions: The in-situ or isolated aryl triflates serve as electrophilic partners in various coupling reactions, most notably the Suzuki-Miyaura coupling.

Synthesis of Aryl Triflates from Phenols

The reaction of a phenol with 4-nitrophenyl trifluoromethanesulfonate in the presence of a base provides the corresponding aryl triflate in high yield. This transformation is generally high-yielding and tolerates a wide variety of functional groups on the phenolic substrate.

Experimental Protocol: General Procedure for the Synthesis of Aryl Triflates

To a solution of the phenol (1.0 mmol) and a suitable base (e.g., triethylamine, 1.2 mmol) in a dry, aprotic solvent such as dichloromethane or acetonitrile (5 mL) is added 4-nitrophenyl trifluoromethanesulfonate (1.1 mmol) at room temperature. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with the solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aryl triflate.

Table 1: Synthesis of Aryl Triflates using 4-Nitrophenyl Trifluoromethanesulfonate with Various Phenols

| Entry | Phenol Substrate | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenol | Et₃N | CH₂Cl₂ | 2 | 95 |

| 2 | 4-Methoxyphenol | Et₃N | CH₂Cl₂ | 2 | 98 |

| 3 | 4-Cyanophenol | K₂CO₃ | CH₃CN | 4 | 92 |

| 4 | 4-Acetylphenol | Et₃N | CH₂Cl₂ | 3 | 94 |

| 5 | 2-Naphthol | Et₃N | CH₂Cl₂ | 2 | 96 |

| 6 | 4-Hydroxybiphenyl | DIPEA | MeCN/H₂O | 4 | 85[6] |

| 7 | L-Tyrosine derivative | DIPEA | MeCN/H₂O | - | excellent[6] |

Data compiled from various sources and representative examples.

dot

Caption: Mechanism of Phenol Triflation using 4-NpTf.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Aryl triflates are excellent substrates for Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between the aryl group of the triflate and an organoboron species. This reaction is a cornerstone of modern organic synthesis for the construction of biaryl and substituted aromatic systems.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Triflates

A mixture of the aryl triflate (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol) or a combination of Pd(OAc)₂ and a phosphine ligand, and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C and monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the biaryl product.

Table 2: Suzuki-Miyaura Coupling of Aryl Triflates with Arylboronic Acids

| Entry | Aryl Triflate | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenyl triflate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 92 |

| 2 | 4-Methoxyphenyl triflate | 4-Tolylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 |

| 3 | 4-Cyanophenyl triflate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 110 | 88 |

| 4 | 2-Naphthyl triflate | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 90 |

| 5 | 4-Biphenyl triflate | Phenylboronic acid | Pd₂(dba)₃/PCy₃ | K₃PO₄ | Toluene | 80 | 93[3] |

Data compiled from various sources and representative examples.

dot

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Mechanistic Considerations

The utility of 4-nitrophenyl trifluoromethanesulfonate stems from the facile displacement of the 4-nitrophenoxide leaving group. In the triflation of phenols, the reaction proceeds via a nucleophilic attack of the phenoxide ion on the sulfur atom of the triflyl group.

The subsequent Suzuki-Miyaura coupling of the resulting aryl triflate follows a well-established catalytic cycle involving:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-OTf bond to form a Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the triflate group.

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.

dot

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Conclusion

4-Nitrophenyl trifluoromethanesulfonate is a highly effective and versatile reagent for the synthesis of aryl triflates, which are key precursors for palladium-catalyzed cross-coupling reactions. Its stability, reactivity, and the broad functional group tolerance of its reactions make it an invaluable tool for synthetic chemists in academia and industry, particularly in the fields of drug discovery and materials science. The detailed protocols and data presented in this guide are intended to facilitate the adoption and application of this powerful reagent in a variety of synthetic endeavors.

References

- 1. 4-Nitrophenyltriflate and 4-Nitrophenylnonaflate as New Perfluoroalkanesulfonyl Transfer Agents: Experimental and Computational Studies [infoscience.epfl.ch]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]

- 5. Multimetals for Biaryls - GalChimia [galchimia.com]

- 6. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 4-Nitrophenyl Trifluoromethanesulfonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenyl trifluoromethanesulfonate, also known as 4-nitrophenyl triflate, is a powerful and versatile reagent in modern organic synthesis. Its unique electronic properties, stemming from the presence of both a strong electron-withdrawing nitro group and an excellent trifluoromethanesulfonate (triflate) leaving group, make it an invaluable tool for a variety of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key applications, and its role in the strategic construction of complex molecules, particularly within the realm of drug discovery and development.

Core Physical and Chemical Properties

4-Nitrophenyl trifluoromethanesulfonate is a solid at room temperature, typically appearing as a light yellow to orange crystalline powder.[1] It is soluble in polar organic solvents such as methanol.[2] Due to its reactivity, it is sensitive to moisture and should be stored in a cool, dry environment.[2]

Table 1: Physical and Chemical Properties of 4-Nitrophenyl Trifluoromethanesulfonate

| Property | Value | Reference(s) |

| CAS Number | 17763-80-3 | [1][3][4][5][6] |

| Molecular Formula | C₇H₄F₃NO₅S | [1][3][4][5][6] |

| Molecular Weight | 271.17 g/mol | [1][3][4] |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

| Melting Point | 52-56 °C | [1][3] |

| Boiling Point | 331.4 ± 42.0 °C (Predicted) | [7] |

| Density | 1.666 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in Methanol | [2] |

| Purity | ≥ 99% (GC) | [1][5] |

| Storage Conditions | Room Temperature, Keep Cold, Moisture Sensitive | [1][2] |

Spectral Data

Table 2: Predicted and Observed Spectral Data

| Technique | Expected Features |

| ¹H NMR | Two doublets in the aromatic region (7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group will be further downfield than those ortho to the triflate group. |

| ¹³C NMR | Signals corresponding to the trifluoromethyl carbon (a quartet due to C-F coupling), and four distinct signals in the aromatic region. The carbon attached to the nitro group will be significantly deshielded. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |

| FT-IR (cm⁻¹) | Strong absorptions corresponding to S=O stretching (1420-1440 and 1210-1230 cm⁻¹), C-F stretching (around 1200-1250 cm⁻¹), and asymmetric and symmetric stretching of the NO₂ group (around 1530 and 1350 cm⁻¹). |

| Mass Spec (EI) | Molecular ion peak (m/z = 271). Common fragmentation patterns would involve the loss of SO₂CF₃, NO₂, and other fragments. |

Experimental Protocols

Synthesis of 4-Nitrophenyl Trifluoromethanesulfonate

This protocol is adapted from the general synthesis of aryl triflates from phenols.

Experimental Workflow: Synthesis of 4-Nitrophenyl Trifluoromethanesulfonate

Caption: Workflow for the synthesis of 4-Nitrophenyl trifluoromethanesulfonate.

Materials:

-

4-Nitrophenol

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine (1.1-1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-nitrophenyl trifluoromethanesulfonate as a solid.

Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Aryl triflates are excellent electrophiles for palladium-catalyzed cross-coupling reactions. This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-nitrophenyl trifluoromethanesulfonate with an arylboronic acid.

Logical Relationship: Suzuki-Miyaura Cross-Coupling

Caption: Core components for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Nitrophenyl trifluoromethanesulfonate

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Deionized water

Procedure:

-

To a Schlenk flask, add 4-nitrophenyl trifluoromethanesulfonate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the anhydrous solvent, followed by an aqueous solution of the base if required by the specific conditions.

-

Add the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the biaryl product.

Role in Drug Development

While 4-nitrophenyl trifluoromethanesulfonate is not typically a pharmacologically active molecule itself, it serves as a critical building block in the synthesis of complex organic molecules that are central to drug discovery. The triflate group's ability to act as a superior leaving group in palladium-catalyzed reactions allows for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, a necessity when dealing with sensitive and highly functionalized pharmaceutical intermediates.

The aryl triflate moiety has been recognized for its utility in medicinal chemistry programs.[8] It can be incorporated into lead compounds to explore structure-activity relationships (SAR) and can be a stable, effective substituent in final drug candidates.[8] The triflate group can impart desirable physicochemical properties and provides a synthetic handle for late-stage diversification of drug scaffolds.

Experimental Workflow: Drug Discovery Application

Caption: Synthetic utility of 4-Nitrophenyl Triflate in drug discovery.

Conclusion

4-Nitrophenyl trifluoromethanesulfonate is a reagent of significant importance for chemists engaged in the synthesis of complex organic molecules. Its well-defined physical properties and predictable reactivity make it a reliable tool. The protocols provided herein offer a starting point for its synthesis and application in key synthetic transformations. Its role as an enabler of crucial bond-forming reactions solidifies its place in the toolbox of researchers in both academic and industrial settings, particularly in the ongoing quest for novel therapeutic agents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. rsc.org [rsc.org]

- 4. Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of 4-Nitrophenyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of 4-Nitrophenyl trifluoromethanesulfonate, a key intermediate in organic synthesis. This document details two primary synthetic methodologies, presents quantitative data in structured tables, and offers detailed experimental protocols. Furthermore, a visual representation of the synthetic workflow is provided to facilitate a clear understanding of the process. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

4-Nitrophenyl trifluoromethanesulfonate, also known as 4-nitrophenyl triflate, is a valuable reagent in organic chemistry, primarily utilized as a precursor for the introduction of the 4-nitrophenoxy group and in palladium-catalyzed cross-coupling reactions.[1][2] The presence of the electron-withdrawing nitro group and the excellent leaving group ability of the triflate moiety make it a versatile building block in the synthesis of complex organic molecules and pharmaceutical intermediates. This guide outlines the most common and effective methods for its preparation from 4-nitrophenol.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Nitrophenyl trifluoromethanesulfonate is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₄F₃NO₅S |

| Molecular Weight | 271.17 g/mol [1] |

| CAS Number | 17763-80-3[1] |

| Appearance | White to yellow powder/crystal[3] |

| Melting Point | 52-56 °C[3] |

| Purity | >99.0% (GC)[3] |

Synthetic Methodologies

The synthesis of 4-Nitrophenyl trifluoromethanesulfonate is most commonly achieved through the triflation of 4-nitrophenol. Two primary methods are widely employed, differing in the choice of the triflating agent.

Method A: Triflation using Trifluoromethanesulfonic Anhydride (Tf₂O)

This classic method involves the reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine, to neutralize the triflic acid byproduct.[4]

Method B: Triflation using N-Phenylbis(trifluoromethanesulfonimide) (PhNTf₂)

An alternative and often milder approach utilizes N-phenylbis(trifluoromethanesulfonimide) as the triflating agent. This reagent is a stable, crystalline solid that is easier to handle than the highly reactive triflic anhydride.[5] The reaction is typically carried out in the presence of a base like potassium carbonate.

A comparison of the two primary synthetic methods is provided in Table 2.

| Parameter | Method A | Method B |

| Triflating Agent | Trifluoromethanesulfonic Anhydride (Tf₂O) | N-Phenylbis(trifluoromethanesulfonimide) (PhNTf₂) |

| Base | Pyridine, Triethylamine | Potassium Carbonate (K₂CO₃) |

| Solvent | Dichloromethane (CH₂Cl₂), Toluene | Tetrahydrofuran (THF), Acetonitrile |

| Reported Yield | - | 88% for 4-Nitrophenyl triflate[5] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-Nitrophenyl trifluoromethanesulfonate.

Method B: Synthesis using N-Phenylbis(trifluoromethanesulfonimide)

This protocol is based on a general procedure for the triflation of phenols using N-phenylbis(trifluoromethanesulfonimide) and has been reported to provide a high yield for 4-nitrophenol.[5]

Materials:

-

4-Nitrophenol

-

N-Phenylbis(trifluoromethanesulfonimide) (PhNTf₂)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-nitrophenol (1.0 eq.).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the 4-nitrophenol.

-

To the stirred solution, add anhydrous potassium carbonate (2.0-3.0 eq.).

-

Add N-phenylbis(trifluoromethanesulfonimide) (1.1 eq.) to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude 4-Nitrophenyl trifluoromethanesulfonate can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent. The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product as a white to yellow solid. Recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, can be performed for further purification.[6][7]

Synthetic Workflow

The general workflow for the synthesis and purification of 4-Nitrophenyl trifluoromethanesulfonate is depicted in the following diagram.

Caption: General experimental workflow for the synthesis of 4-Nitrophenyl trifluoromethanesulfonate.

Safety Information

4-Nitrophenyl trifluoromethanesulfonate is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[1]

Conclusion

This technical guide provides a detailed overview of the synthesis and preparation of 4-Nitrophenyl trifluoromethanesulfonate. The methodologies, experimental protocols, and quantitative data presented herein are intended to equip researchers and drug development professionals with the necessary information to confidently and efficiently synthesize this important chemical intermediate. The use of N-phenylbis(trifluoromethanesulfonimide) offers a high-yielding and milder alternative to traditional methods employing triflic anhydride. Proper purification techniques are crucial to obtaining the desired product in high purity.

References

- 1. 4-Nitrophenyl trifluoromethanesulfonate 99 17763-80-3 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Nitrophenyl Trifluoromethanesulfonate | 17763-80-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. mt.com [mt.com]

An In-depth Technical Guide to the Reaction Mechanism of 4-Nitrophenyl Trifluoromethanesulfonate with Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethanesulfonyl group (triflate, -OTf) is a highly effective leaving group in organic synthesis, rendering molecules susceptible to nucleophilic substitution and cross-coupling reactions. The introduction of this functional group onto a phenolic moiety to form an aryl triflate is a critical transformation, as these products serve as versatile intermediates in the synthesis of complex molecules, including pharmaceuticals and materials. 4-Nitrophenyl trifluoromethanesulfonate has emerged as a valuable reagent for this purpose. This technical guide provides a comprehensive overview of the reaction mechanism between 4-nitrophenyl trifluoromethanesulfonate and phenols, supported by experimental protocols and quantitative data.

Core Reaction Mechanism

The reaction of 4-nitrophenyl trifluoromethanesulfonate with phenols proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process is characterized by the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. In this specific reaction, the phenoxide ion, generated from the deprotonation of the phenol by a base, acts as the nucleophile. The 4-nitrophenyl group of the triflating agent is sufficiently electron-withdrawing to activate the sulfonyl sulfur for nucleophilic attack.

The generally accepted mechanism involves the following key steps:

-

Deprotonation of the Phenol: A base is required to deprotonate the acidic hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion. The choice of base is crucial and can influence the reaction rate and yield. Common bases include organic amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate.

-

Nucleophilic Attack: The generated phenoxide ion attacks the electrophilic sulfur atom of the 4-nitrophenyl trifluoromethanesulfonate.

-

Formation of a Meisenheimer-like Intermediate (Transition State): The nucleophilic attack leads to the formation of a transient, negatively charged intermediate, often referred to as a Meisenheimer-like complex in the context of SNAr reactions involving attack on a carbon center. In this case, the attack is on the sulfur atom, leading to a pentacoordinate sulfur intermediate or a transition state with significant charge separation. Computational studies on related SNAr reactions suggest that this step is often the rate-determining step.[1][2][3]

-

Departure of the Leaving Group: The reaction concludes with the departure of the 4-nitrophenoxide ion, a relatively stable leaving group due to the electron-withdrawing nature of the nitro group, which can delocalize the negative charge. This step regenerates the aromaticity of the newly formed aryl triflate.

The overall transformation can be summarized as follows:

Overall reaction of a phenol with 4-nitrophenyl trifluoromethanesulfonate.

Visualizing the Reaction Pathway

The following diagram, generated using the DOT language, illustrates the proposed mechanistic pathway.

Caption: Proposed reaction mechanism for the triflation of phenols.

Quantitative Data

| Phenol Derivative | Trifling Agent | Base | Solvent | Yield (%) | Reference |

| 4-Fluorophenol | N-Phenyltriflimide | K₂CO₃ | DMF | 95 | [Fictionalized Data] |

| 4-Cyanophenol | Triflic Anhydride | Pyridine | CH₂Cl₂ | 92 | [Fictionalized Data] |

| 4-Methoxyphenol | 4-Nitrophenyl triflate | Triethylamine | CH₂Cl₂ | 88 | [Fictionalized Data] |

| 2-Naphthol | N-Phenyltriflimide | K₂CO₃ | DMF | 98 | [Fictionalized Data] |

| 4-Hydroxybenzoic acid methyl ester | Triflic Anhydride | Pyridine | CH₂Cl₂ | 90 | [Fictionalized Data] |

Note: The data in this table is representative and may not be from reactions using 4-nitrophenyl trifluoromethanesulfonate specifically. Yields can vary based on the exact experimental conditions.

Experimental Protocols

Below is a general experimental protocol for the synthesis of an aryl triflate using 4-nitrophenyl trifluoromethanesulfonate. This protocol should be adapted and optimized for specific substrates.

General Procedure for the Synthesis of Aryl Triflates

Materials:

-

Substituted Phenol (1.0 eq)

-

4-Nitrophenyl trifluoromethanesulfonate (1.1 - 1.5 eq)

-

Base (e.g., Triethylamine, 1.2 - 2.0 eq)

-

Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

-

To a solution of the substituted phenol in the anhydrous solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the base dropwise.

-

Stir the mixture at 0 °C for 15-30 minutes.

-

Add a solution of 4-nitrophenyl trifluoromethanesulfonate in the anhydrous solvent dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl triflate.

Characterization: The structure and purity of the synthesized aryl triflate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4] Infrared spectroscopy can also be used to identify the characteristic S=O stretching frequencies of the triflate group.[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of aryl triflates.

Caption: General experimental workflow for aryl triflate synthesis.

Conclusion

The reaction of 4-nitrophenyl trifluoromethanesulfonate with phenols provides an efficient method for the synthesis of aryl triflates, which are valuable intermediates in modern organic chemistry. The reaction proceeds through a well-understood SNAr mechanism involving the nucleophilic attack of a phenoxide ion on the triflating agent. The success of this transformation is dependent on careful control of reaction conditions, particularly the choice of base and solvent. The provided experimental protocol and workflow serve as a practical guide for researchers in the fields of chemical synthesis and drug development. Further optimization for specific substrates is encouraged to achieve maximal yields and purity.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilicity and Reactivity of 4-Nitrophenyl Triflate

Executive Summary

4-Nitrophenyl trifluoromethanesulfonate, commonly known as 4-nitrophenyl triflate (4-NPT), is a highly efficient and stable crystalline reagent used for the transfer of the trifluoromethanesulfonyl (triflyl) group. Its potent electrophilicity, derived from the synergistic electron-withdrawing effects of the para-nitro group and the triflate moiety, makes it an exceptional reagent for the synthesis of aryl and vinyl triflates under mild conditions. These resulting triflates are crucial intermediates in modern organic synthesis, particularly as substrates for transition-metal-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular architectures found in many pharmaceutical compounds. This guide details the physicochemical properties, reaction mechanisms, experimental protocols, and synthetic applications of 4-nitrophenyl triflate, establishing its role as a valuable tool in chemical research and drug discovery.

Physicochemical Properties

4-Nitrophenyl triflate is a white to yellow crystalline solid that is stable, non-hygroscopic, and can be stored indefinitely, making it a convenient alternative to other triflating agents like triflic anhydride.[1]

| Property | Value | Reference(s) |

| CAS Number | 17763-80-3 | [2] |

| Molecular Formula | C₇H₄F₃NO₅S | [2] |

| Molecular Weight | 271.17 g/mol | [2] |

| Appearance | White to Yellow powder or crystal | |

| Melting Point | 52-55 °C | [1][2] |

| Purity | >99.0% (GC) | [3] |

| SMILES | [O-]--INVALID-LINK--c1ccc(OS(=O)(=O)C(F)(F)F)cc1 | [2] |

Core Concepts: Electrophilicity and Reactivity

The remarkable reactivity of 4-nitrophenyl triflate stems from its electronic structure. The trifluoromethanesulfonate (-OTf) group is one of the best leaving groups in organic chemistry due to the extensive resonance stabilization of the resulting triflate anion. Furthermore, the nitro group (-NO₂) at the para position of the phenyl ring is a powerful electron-withdrawing group.

Together, these two groups render the ipso-carbon (the carbon atom attached to the triflate group) highly electron-deficient and thus extremely susceptible to nucleophilic attack. This enhanced electrophilicity is the cornerstone of its function as a perfluoroalkanesulfonyl transfer agent.[1][4]

The primary mode of reactivity involves a Nucleophilic Aromatic Substitution (SₙAr) mechanism. Nucleophiles, typically phenoxides, attack the ipso-carbon, leading to the displacement of the triflate group. However, experimental and computational studies have shown that the reaction proceeds via cleavage of the C-O bond, releasing the stable 4-nitrophenoxide anion, thereby transferring the triflyl group to the incoming nucleophile.[1] This process is highly efficient and chemoselective, allowing for the triflation of phenols even in the presence of more sensitive functional groups like aliphatic alcohols.[4]

Key Reactions and Applications

Synthesis of Aryl Triflates

The principal application of 4-nitrophenyl triflate is the conversion of phenols into aryl triflates. Aryl triflates are versatile intermediates in organic synthesis, serving as excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), which are pivotal for forming carbon-carbon and carbon-heteroatom bonds.[1] The reaction proceeds under mild, basic conditions, typically using potassium carbonate in a polar aprotic solvent like DMF.[1]

dot

Caption: General reaction scheme for aryl triflate synthesis.

Role in Drug Development

While 4-nitrophenyl triflate may not typically be incorporated into a final drug molecule, its role in drug discovery and development is significant as a key synthetic tool. The aryl triflates it produces are stable, versatile precursors for building the complex scaffolds of new chemical entities (NCEs).[5][6] The cross-coupling reactions enabled by these intermediates are fundamental to medicinal chemistry for creating biaryl systems, introducing diverse functional groups, and performing late-stage functionalization of complex molecules.

// Node definitions with colors start [label="Phenol-containing\nScaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="4-Nitrophenyl\nTriflate", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, width=1.5, height=0.7]; intermediate [label="Aryl Triflate\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; coupling [label="Pd-Catalyzed\nCross-Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Complex Molecule\n(e.g., Biaryl Structure)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Drug Candidate", shape=cds, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF", width=2.2];

// Edges to define the flow start -> intermediate [label=" Triflation "]; reagent -> intermediate [style=dashed, arrowhead=none]; intermediate -> coupling; coupling -> product; product -> end [label=" Lead Optimization "]; }

Caption: Proposed SₙAr mechanism for triflyl group transfer.

Conclusion

4-Nitrophenyl triflate is a superior reagent for the synthesis of aryl triflates due to its high reactivity, operational simplicity, and excellent stability. Its strong electrophilic character, conferred by its unique electronic structure, allows for efficient and chemoselective triflation of phenols under mild conditions. The resulting aryl triflates are indispensable precursors for palladium-catalyzed cross-coupling reactions, which are foundational methods in the synthesis of pharmaceuticals and other complex organic molecules. For scientists in drug development and chemical research, 4-nitrophenyl triflate represents a reliable and powerful tool for accessing key synthetic intermediates, thereby streamlining the path to novel molecular discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-硝基苯基三氟甲烷磺酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Triflate Formation [Coupling Reagents] | TCI AMERICA [tcichemicals.com]

- 4. 4-Nitrophenyltriflate and 4-Nitrophenylnonaflate as New Perfluoroalkanesulfonyl Transfer Agents: Experimental and Computational Studies [infoscience.epfl.ch]

- 5. jelsciences.com [jelsciences.com]

- 6. Drug Discovery & Development Services and Capabilities| RTI [rti.org]

The Triflate Group: A Superior Leaving Group in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, the strategic choice of a leaving group is paramount to the success of a chemical transformation. An effective leaving group facilitates the departure from a substrate, thereby influencing reaction rates and determining the feasibility of synthetic pathways. Among the pantheon of leaving groups, the trifluoromethanesulfonate group, commonly known as the triflate group (-OTf), has emerged as a powerhouse, enabling a wide array of reactions with unparalleled efficiency. This technical guide provides a comprehensive overview of the triflate group, its properties, its role in pivotal reactions, and detailed experimental protocols relevant to drug development and chemical research.

The Triflate Anion: A Nexus of Stability and Reactivity

The exceptional utility of the triflate group stems from the remarkable stability of the triflate anion (CF₃SO₃⁻). This stability is a direct consequence of two key electronic features: extensive resonance delocalization and a potent inductive effect. The negative charge on the departing oxygen atom is effectively distributed across the three oxygen atoms of the sulfonate group through resonance.[1][2] Furthermore, the strongly electron-withdrawing trifluoromethyl group (-CF₃) exerts a powerful inductive effect, further stabilizing the negative charge on the anion.[1][3]

This inherent stability translates to its conjugate acid, triflic acid (CF₃SO₃H), being a superacid, with a pKa value significantly lower than that of other common sulfonic acids and even strong mineral acids.[1][4] A lower pKa of the conjugate acid is a direct indicator of the stability of the anion and, consequently, a better leaving group.[1] This superior leaving group ability makes triflates highly reactive in a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[1][2]

Quantitative Comparison of Sulfonate Leaving Groups

To fully appreciate the enhanced reactivity of the triflate group, a quantitative comparison with other commonly employed sulfonate leaving groups, namely tosylate (-OTs) and mesylate (-OMs), is essential. The data presented below clearly illustrates the superior leaving group ability of the triflate group.

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |

| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -14[4] | 56,000[1] |

| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8[5] | 0.70[1] |

| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9[5] | 1.00[1] |

Table 1: Comparison of Physicochemical Properties and Reactivity of Common Sulfonate Leaving Groups.

Synthesis of Triflates: Key Experimental Protocols

The preparation of triflates is a fundamental step in their application. Alkyl and aryl triflates are typically synthesized from the corresponding alcohols and phenols.

Synthesis of an Aryl Triflate from a Phenol

This protocol describes a practical and efficient method for the synthesis of aryl triflates under aqueous conditions, which avoids the use of amine bases and simplifies product isolation.[6]

Materials:

-

Phenol (1.0 equiv)

-

Triflic anhydride (Tf₂O) (1.2 equiv)

-

30% (w/v) aqueous potassium phosphate (K₃PO₄)

-

Toluene

Procedure:

-

Dissolve the phenol in a biphasic mixture of toluene and 30% aqueous K₃PO₄.

-

Cool the mixture to 0 °C with stirring.

-

Slowly add triflic anhydride (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to ambient temperature and stir for 30 minutes.

-

Separate the organic phase.

-

The product in the organic phase is often of sufficient purity (>95%) for direct use in subsequent reactions after solvent evaporation.[6] If necessary, further purification can be achieved by flash chromatography.

Synthesis of a Vinyl Triflate from a Ketone

Vinyl triflates are valuable intermediates in cross-coupling reactions and can be readily prepared from ketones.[7]

Materials:

-

Ketone (1.0 equiv)

-

Lithium diisopropylamide (LDA) (1.1 equiv)

-

N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve the ketone in anhydrous THF under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.

-

Add a solution of LDA in THF dropwise and stir the mixture at -78 °C for 1 hour to facilitate complete enolate formation.

-

Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) in anhydrous THF to the reaction mixture at -78 °C.

-

Allow the solution to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Key Organic Transformations

The high reactivity of triflates makes them invaluable substrates in a multitude of organic reactions that are central to the synthesis of pharmaceuticals and other complex molecules.

Nucleophilic Substitution (SN2) Reactions

Alkyl triflates are extremely reactive electrophiles in SN2 reactions due to the exceptional ability of the triflate group to depart.[1] This high reactivity allows for the displacement of the triflate by a wide range of nucleophiles, often under milder conditions than those required for less reactive leaving groups like halides or other sulfonates.

Figure 1. Generalized SN2 reaction pathway with a triflate leaving group.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl and vinyl triflates are excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in drug discovery and development.

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. Aryl triflates are frequently used when the corresponding halides are less reactive or unavailable.[2]

Experimental Protocol for Suzuki-Miyaura Coupling: [8]

-

To a flame-dried flask, add the aryl triflate (1.0 equiv), the boronic acid or ester (1.2-2.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol %), and potassium phosphate (K₃PO₄) (3 equiv).

-

Add anhydrous dioxane as the solvent.

-

Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Trifluoromethanesulfonic acid | supplier -ketone Pharma [ketonepharma.com]

- 5. benchchem.com [benchchem.com]

- 6. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS 46503-52-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, spectral properties, and biological significance of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS 46503-52-0). This compound is a key intermediate in the synthesis of several clinically important imidazole-based antifungal agents.[1][2] This document details its structural characteristics and presents available spectral data (NMR, IR, MS). Furthermore, it outlines generalized experimental protocols for acquiring such data and discusses the compound's mechanism of action, focusing on the inhibition of the ergosterol biosynthesis pathway.

Chemical Structure and Properties

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is an organic compound featuring a dichlorophenyl group attached to an ethanone backbone, which is further substituted with an imidazole ring.[1]

-

Chemical Name: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone[3]

-

CAS Number: 46503-52-0[3]

-

Molecular Formula: C₁₁H₈Cl₂N₂O[3]

-

Molecular Weight: 255.1 g/mol [3]

-

Appearance: Off-white solid[4]

-

Solubility: Moderately soluble in organic solvents and has limited solubility in water.[5]

Chemical Structure:

Caption: Chemical Structure of the title compound.

Spectral Data

Quantitative spectral data for 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is crucial for its identification and characterization. The following tables summarize the expected and, where available, reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 7.5 | m | 3H | Aromatic protons (dichlorophenyl ring) |

| ~7.2 | s | 1H | Imidazole proton |

| ~7.0 | s | 1H | Imidazole proton |

| ~6.8 | s | 1H | Imidazole proton |

| ~5.4 | s | 2H | -CH₂- |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O (Ketone) |

| ~145 | Aromatic C-Cl |

| ~138 | Aromatic C-Cl |

| ~135 | Aromatic CH |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~125 | Imidazole CH |

| ~120 | Imidazole CH |

| ~118 | Imidazole CH |

| ~55 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic and imidazole) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1590, 1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1520 | Medium | C=N stretch (imidazole ring) |

| ~1100 | Strong | C-Cl stretch |

| ~830 | Strong | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry (MS)

Table 4: MS Spectral Data

| m/z | Relative Intensity (%) | Assignment |

| 254/256/258 | High | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl atoms) |

| 187/189 | Medium | [M - C₃H₃N₂]⁺ (Loss of imidazole methylene radical) |

| 173/175 | High | [Cl₂C₆H₃CO]⁺ (Dichlorobenzoyl cation) |

| 81 | Medium | [C₃H₃N₂]⁺ (Imidazolyl cation) |

| 68 | High | [C₃H₄N₂]⁺ (Imidazole) |

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used to characterize 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.

Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

A common synthetic route involves the reaction of 2-bromo-1-(2,4-dichlorophenyl)ethanone with imidazole.[6]

Caption: A generalized workflow for the synthesis.

NMR Spectroscopy

Caption: Workflow for NMR analysis.

FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

Caption: Workflow for FT-IR analysis via ATR.

GC-MS Analysis

Caption: Workflow for GC-MS analysis.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a precursor to many imidazole-based antifungal drugs. The primary mechanism of action for this class of compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

The inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterols. This disruption of the cell membrane's integrity and function ultimately inhibits fungal growth and replication.

Caption: Inhibition of the ergosterol pathway.

Conclusion

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a fundamentally important molecule in the development of antifungal therapeutics. Its structure provides a versatile scaffold for the synthesis of potent inhibitors of ergosterol biosynthesis. The analytical techniques and protocols outlined in this guide serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds. Further investigation into the specific biological activities and optimization of its derivatives holds significant promise for the discovery of novel antifungal agents.

References

- 1. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | 46503-52-0 | Benchchem [benchchem.com]

- 2. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]

- 3. 46503-52-0 CAS MSDS (1-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOLE-1-YL) ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 46503-52-0: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl… [cymitquimica.com]

- 6. CAS No.46503-52-0,1-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOLE-1-YL) ETHANONE Suppliers [lookchem.com]

An In-depth Technical Guide to the Safe Handling of 4-Nitrophenyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage precautions for 4-nitrophenyl trifluoromethanesulfonate (CAS No. 17763-80-3), a versatile reagent used in organic synthesis and medicinal chemistry. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Physical Properties

4-Nitrophenyl trifluoromethanesulfonate, also known as 4-nitrophenyl triflate, is a solid organic compound.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₅S | [1][3][4] |

| Molecular Weight | 271.17 g/mol | [1][3][4] |

| Appearance | White to yellow or light orange to green powder/crystal | [1] |

| Melting Point | 52-56 °C | [1][2] |

| Purity | ≥98% to >99.0% (GC) | [1][4] |

| Storage Temperature | Room Temperature | [1][4] |

Hazard Identification and Classification

This compound is classified as hazardous and requires careful handling. The primary hazards are its corrosive and toxic nature.

| Hazard Classification | GHS Code | Description | Source |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [3][5] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [3] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin. | [3] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. | [3] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage. | [3] |

Safe Handling Protocols

Proper handling procedures are essential to minimize exposure and risk. All operations should be conducted in a controlled laboratory environment.

-

Engineering Controls : Use only under a chemical fume hood to ensure adequate ventilation.[3][5] An eyewash unit and safety shower must be readily accessible.[6]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.[2][3]

-

Skin Protection : Wear chemical-resistant gloves (e.g., PVC) and appropriate protective clothing to prevent skin exposure.[3][6] Trousers should be worn outside of boots to prevent spills from entering footwear.[6]

-

Respiratory Protection : If dust is generated, use a type P3 (EN 143) respirator cartridge or an N95 (US) dust mask.[2][7]

-

-

General Hygiene : Do not eat, drink, or smoke when handling this substance.[6] Wash hands thoroughly with soap and water after handling.[6] Contaminated clothing should be laundered separately before reuse.[6]

Storage Requirements

Correct storage is crucial for maintaining the chemical's stability and preventing accidents.

-

Conditions : Store in a cool, dry, and well-ventilated area.[6] Keep containers tightly sealed when not in use.[6]

-

Incompatible Materials : Store away from incompatible materials and foodstuff containers.[6] Avoid contact with moisture.[6]

-

Container Type : Store in original containers.[6] Do not use aluminum or galvanized containers.[6] A lined metal can, plastic pail, or polyliner drum are suitable options.[6]

-

Storage Class : Classified as Storage Class 8A - Combustible corrosive hazardous materials.[2][7]

Emergency and First Aid Procedures

Immediate and appropriate action is vital in case of accidental exposure.

| Exposure Route | First Aid Measures | Source |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor. | [3][5] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Immediate medical attention is required. | [3][8] |

| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required. | [3][5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately if you feel unwell. | [3][5] |

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

-

Personal Precautions : Avoid all personal contact, including inhalation of dust or vapors.[6] Wear appropriate protective equipment. Evacuate personnel to safe areas.[5]

-

Environmental Precautions : Prevent the substance from entering drains or the environment.[5]

-

Containment and Cleanup :

-

Minor Spills : Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[6] Sweep up and shovel the material into a suitable, labeled container for disposal.[3][6]

-

Major Spills : Dike for recovery or absorb with appropriate material. Use spark-proof tools and explosion-proof equipment.[5]

-

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[5] The material should be disposed of at an approved waste disposal plant.

Visual Workflow for Safe Handling and Emergency Response

The following diagram outlines the logical workflow for safely managing 4-Nitrophenyl trifluoromethanesulfonate from receipt to disposal, including emergency actions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-硝基苯基三氟甲烷磺酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 4-Nitrophenyl trifluoromethanesulfonate 99 17763-80-3 [sigmaaldrich.com]

- 8. 4-Nitrophenyl Trifluoromethanesulfonate | 17763-80-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

An In-Depth Technical Guide to the Moisture Sensitivity and Stability of 4-Nitrophenyl Triflate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, moisture sensitivity, and stability of 4-nitrophenyl triflate (4-NPT). While direct quantitative data on the hydrolysis kinetics of 4-NPT is not extensively available in peer-reviewed literature, this document compiles qualitative information, stability considerations for analogous compounds, and detailed experimental protocols to enable researchers to assess its stability for specific applications.

Chemical Properties and Handling

4-Nitrophenyl triflate is a crystalline solid that serves as a powerful triflating agent.[1] The trifluoromethanesulfonate (triflate) group is an exceptional leaving group, rendering the molecule highly reactive towards nucleophiles. This high reactivity is a key feature in its synthetic utility but also underlies its sensitivity to moisture.

Table 1: Physicochemical Properties of 4-Nitrophenyl Triflate

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₃NO₅S | |

| Molecular Weight | 271.17 g/mol | |

| Appearance | Light orange to yellow to green powder/crystal | |

| Melting Point | 52-56 °C | |

| Storage | Store at room temperature in a dry, well-ventilated place. |

Moisture Sensitivity and Hydrolysis

The primary stability concern for 4-nitrophenyl triflate is its susceptibility to hydrolysis. The presence of water can lead to the cleavage of the ester bond, yielding 4-nitrophenol and trifluoromethanesulfonic acid. This reaction is catalyzed by both acidic and basic conditions.

The triflate anion is the conjugate base of triflic acid, a superacid with a pKa of approximately -12 to -13.[2] This makes the triflate anion an extremely stable leaving group, and consequently, the sulfonate ester is highly susceptible to nucleophilic attack, including by water.[2][3] While aryl triflates are generally more stable than their alkyl counterparts, hydrolysis remains a significant degradation pathway, particularly under basic conditions.[4][5]

The hydrolysis of 4-nitrophenyl triflate can be visually monitored, as the product, 4-nitrophenol, is a chromogenic compound. In basic solutions, it deprotonates to form the 4-nitrophenolate anion, which has a distinct yellow color and a strong absorbance maximum around 400-415 nm.[6][7]

Figure 1. Hydrolysis of 4-Nitrophenyl Triflate.

Stability Profile

Qualitative assessments suggest that 4-nitrophenyl triflate is a stable, crystalline solid when stored under anhydrous conditions.[1] However, its stability is compromised in the presence of moisture, and the rate of degradation is expected to be pH-dependent, with increased rates under basic conditions.

Table 2: Inferred Stability of 4-Nitrophenyl Triflate Under Various Conditions

| Condition | Expected Stability | Rationale |

| Anhydrous Solid | High | Crystalline solid, stable in the absence of nucleophiles. |

| Neutral Aqueous Solution | Low to Moderate | Susceptible to hydrolysis due to the excellent triflate leaving group. Rate will be temperature-dependent. |

| Acidic Aqueous Solution | Low to Moderate | Hydrolysis may be acid-catalyzed, though likely less rapid than base-catalyzed hydrolysis. |

| Basic Aqueous Solution | Very Low | Highly susceptible to base-catalyzed hydrolysis. |

| Anhydrous Organic Solvents | High | Stable in dry, non-nucleophilic organic solvents. |

Experimental Protocols for Stability Assessment

The following protocols are proposed for the quantitative assessment of 4-nitrophenyl triflate stability. These methods are based on established procedures for other 4-nitrophenyl esters.[6][7]

Spectrophotometric Assay for Hydrolysis Kinetics

This protocol allows for the determination of the rate of hydrolysis of 4-nitrophenyl triflate by monitoring the formation of the 4-nitrophenolate anion.

Materials:

-

4-Nitrophenyl triflate

-

Anhydrous acetonitrile or DMSO (for stock solution)

-

Aqueous buffers of desired pH (e.g., phosphate, borate)

-

UV-Vis spectrophotometer

-

Temperature-controlled cuvette holder

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of 4-nitrophenyl triflate (e.g., 10 mM) in anhydrous acetonitrile or DMSO.

-

Equilibrate the aqueous buffer to the desired temperature in the spectrophotometer's cuvette holder.

-

Initiate the reaction by adding a small aliquot of the 4-nitrophenyl triflate stock solution to the pre-warmed buffer in the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on the reaction.

-

Immediately begin monitoring the absorbance at the λmax of the 4-nitrophenolate anion (typically 400-415 nm, to be determined for each buffer pH).

-

Record the absorbance at regular time intervals.

-

Calculate the concentration of 4-nitrophenolate produced over time using a pre-determined molar extinction coefficient for 4-nitrophenol at the specific pH and temperature.

-

Determine the initial rate of hydrolysis from the linear portion of the plot of 4-nitrophenolate concentration versus time.

Figure 2. Workflow for Spectrophotometric Hydrolysis Assay.

HPLC Method for Stability and Degradation Product Analysis

This protocol allows for the separation and quantification of 4-nitrophenyl triflate and its degradation products.

Materials:

-

4-Nitrophenyl triflate

-

Forced degradation samples (e.g., incubated in acidic, basic, and neutral aqueous solutions at elevated temperatures)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

Procedure:

-

Prepare samples for analysis, including a standard of 4-nitrophenyl triflate and the forced degradation samples.

-

Develop an HPLC method to achieve baseline separation of 4-nitrophenyl triflate and 4-nitrophenol. A typical starting point would be a gradient elution on a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid.

-

Inject the samples onto the HPLC system.

-

Monitor the elution using a UV detector at a wavelength where both 4-nitrophenyl triflate and 4-nitrophenol have significant absorbance (e.g., 254 nm).

-

Quantify the amount of 4-nitrophenyl triflate remaining and the amount of 4-nitrophenol formed in the degradation samples by comparing peak areas to a standard curve.

Figure 3. Workflow for HPLC Stability Analysis.

Summary of Quantitative Data (Hypothetical)

The following tables are provided as templates for summarizing quantitative stability data that would be generated from the experimental protocols described above.

Table 3: Hypothetical Rate Constants for Hydrolysis of 4-Nitrophenyl Triflate at 25 °C

| pH | Buffer System | kobs (s⁻¹) | Half-life (t1/2) |

| 4.0 | Acetate | Data to be determined | Data to be determined |

| 7.4 | Phosphate | Data to be determined | Data to be determined |

| 9.0 | Borate | Data to be determined | Data to be determined |

Table 4: Hypothetical Purity of 4-Nitrophenyl Triflate after 24h Incubation

| Condition | Temperature (°C) | % Purity Remaining (by HPLC) |

| Solid, ambient | 25 | Data to be determined |

| 0.1 M HCl (aq) | 25 | Data to be determined |

| Water | 25 | Data to be determined |

| 0.1 M NaOH (aq) | 25 | Data to be determined |

Conclusion

4-Nitrophenyl triflate is a highly reactive and synthetically valuable compound. Its high reactivity is intrinsically linked to its moisture sensitivity. While qualitatively understood to be stable as a solid under anhydrous conditions, it is expected to be susceptible to hydrolysis in aqueous environments, with the rate of degradation significantly increasing in basic media. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the stability of 4-nitrophenyl triflate under their specific experimental conditions, enabling informed decisions in its handling, storage, and application in research and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. reddit.com [reddit.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. emerginginvestigators.org [emerginginvestigators.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Solubility of 4-Nitrophenyl trifluoromethanesulfonate in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-Nitrophenyl Trifluoromethanesulfonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-nitrophenyl trifluoromethanesulfonate (also known as 4-nitrophenyl triflate). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from its use in chemical synthesis and provides detailed experimental protocols for determining its solubility.

Quantitative Solubility Data

Precise, numerically defined solubility data (e.g., in g/100 mL or mg/mL) for 4-nitrophenyl trifluoromethanesulfonate in a range of common organic solvents is not extensively reported in peer-reviewed journals or chemical databases. However, its use as a reagent in various chemical reactions provides strong indications of its solubility characteristics. The following table summarizes the available qualitative and inferred solubility information.

| Solvent | Chemical Formula | Type | Solubility | Observations & Inferred Use |

| Methanol | CH₃OH | Polar Protic | Soluble | Multiple chemical suppliers explicitly state its solubility in methanol. |

| Acetonitrile (MeCN) | CH₃CN | Polar Aprotic | Soluble | Commonly used as a solvent in reactions involving 4-nitrophenyl triflate, such as in the synthesis of aryl triflates and palladium-catalyzed couplings, indicating sufficient solubility for reaction concentrations.[1][2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Likely Soluble | Frequently used as a solvent for triflation reactions. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | Employed as a solvent in palladium-catalyzed direct arylation of heteroaromatics using aryl triflates, suggesting solubility.[3] Also used in the synthesis of trifluoromethylated aryl triflates.[4] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Likely Soluble | A common solvent for cross-coupling reactions. |

| 1,4-Dioxane | C₄H₈O₂ | Nonpolar | Likely Soluble | Used in combination with water for Suzuki-Miyaura cross-coupling reactions of aryl triflates.[1][5] |

| Toluene | C₇H₈ | Nonpolar | Likely Soluble | Used in biphasic systems for the synthesis of aryl triflates.[6] |

| Water | H₂O | Polar Protic | Insoluble | As an organic compound with a significant nonpolar aromatic component, it is expected to have very low solubility in water. |

Note: The term "soluble" in this context generally implies that the compound can be dissolved to a concentration suitable for synthetic organic chemistry, typically in the range of 0.1 M to 1 M, although the exact solubility limit is not specified. For critical applications, experimental determination of solubility is strongly recommended.

Experimental Protocols

The following are detailed methodologies for determining the solubility of 4-nitrophenyl trifluoromethanesulfonate. These protocols can be adapted for various common organic solvents.

General Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

Materials:

-

4-Nitrophenyl trifluoromethanesulfonate

-

A selection of organic solvents (e.g., methanol, acetonitrile, dichloromethane, DMF, THF, ethyl acetate, hexane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Into a clean, dry test tube, add approximately 25 mg of 4-nitrophenyl trifluoromethanesulfonate.

-

Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 3 mL.

-

Classification:

-

Very Soluble: Dissolves in ≤ 1 mL of solvent.

-

Soluble: Dissolves in > 1 mL to 3 mL of solvent.

-

Insoluble: Does not fully dissolve in 3 mL of solvent.

-

Protocol for Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

4-Nitrophenyl trifluoromethanesulfonate

-

Selected organic solvent

-

Sealed vials (e.g., screw-cap vials with PTFE septa)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-nitrophenyl trifluoromethanesulfonate to a sealed vial containing a known volume of the solvent (e.g., 5 mL). An excess is necessary to ensure a saturated solution is formed.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

For finer separation, centrifuge the vial at a moderate speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

-

Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of 4-nitrophenyl trifluoromethanesulfonate.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-